molecular formula C19H21ClN2O3S B2612755 1-(3-chlorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide CAS No. 941986-97-6

1-(3-chlorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

Cat. No. B2612755
CAS RN: 941986-97-6
M. Wt: 392.9
InChI Key: HWUZXSNASMKNRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O3S and its molecular weight is 392.9. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry and Molecular Structure Analysis

  • Synthesis and Chemical Reactions : The compound has been involved in research exploring synthetic routes and reactions, such as the formation and reaction of N-acyl- and N-methanesulfonyl derivatives. Studies have demonstrated the quantitative production of title compounds through specific reactions, highlighting its importance in synthetic organic chemistry and the exploration of reaction mechanisms (Hoshino, Suzuki, & Ogasawara, 2001).
  • Molecular Structure Elucidation : Research has also delved into the crystal structure of similar sulfonamide compounds, providing insights into the molecular conformation, bond parameters, and hydrogen bonding patterns. This contributes to understanding the structural aspects that might influence the compound's biological activity and interactions (Gowda, Foro, & Fuess, 2007).

Biological Activity and Medicinal Chemistry

  • Methionine Aminopeptidase Inhibition : Quinolinyl sulfonamides, closely related to the compound , have been identified as potent inhibitors of methionine aminopeptidase (MetAP). This enzyme is crucial in protein synthesis and regulation, making these inhibitors significant for potential therapeutic applications. The research demonstrates the compound's interaction with different metal forms of the enzyme and its inhibitory effects, which are crucial for developing new drugs (Huang et al., 2006).

Catalysis and Material Science

  • Catalysis : Studies have been conducted on the use of related sulfonamide compounds in catalysis, such as the electrochemical reduction of carbon dioxide to valuable products like methane. This showcases the compound's potential applications in environmental chemistry and sustainable energy solutions (Nganga et al., 2021).

properties

IUPAC Name

1-(3-chlorophenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-2-19(23)22-10-4-6-15-8-9-17(12-18(15)22)21-26(24,25)13-14-5-3-7-16(20)11-14/h3,5,7-9,11-12,21H,2,4,6,10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUZXSNASMKNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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